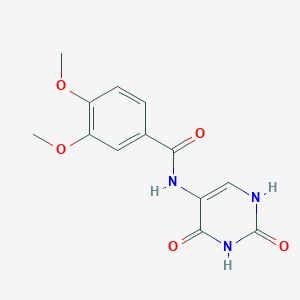

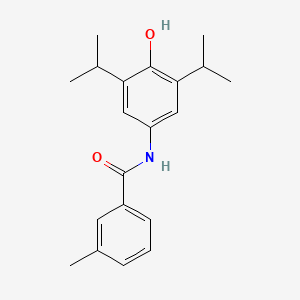

![molecular formula C14H20N4O3S2 B5567626 N-[(3S*,4R*)-1-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-4-isopropyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5567626.png)

N-[(3S*,4R*)-1-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-4-isopropyl-3-pyrrolidinyl]methanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related sulfonamides, including structures incorporating imidazo[2,1-b]thiazol, often involves nucleophilic addition reactions and subsequent cyclization processes. A one-pot two-stage method has been developed for synthesizing target heterocyclic compounds without isolating intermediates, proposing a tentative mechanism for the formation of annulated heterocyclic derivatives (Rozentsveig et al., 2013).

Molecular Structure Analysis

N-[(3S*,4R*)-1-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-4-isopropyl-3-pyrrolidinyl]methanesulfonamide, by virtue of its imidazo[2,1-b]thiazol and methanesulfonamide groups, is expected to exhibit unique structural features. The molecular and supramolecular structures of related N-substituted methanesulfonamides demonstrate diverse conformations and intermolecular interactions, including hydrogen bonding and π-π stacking, which significantly influence their physical and chemical behaviors (Jacobs et al., 2013).

Chemical Reactions and Properties

Compounds with the imidazo[2,1-b]thiazol moiety are involved in various chemical reactions, including regioselective synthesis and functionalization processes. For instance, iodine-catalyzed regioselective sulfenylation of imidazo[2,1-b]thiazoles using sulfonyl hydrazides as a thiol surrogate highlights the reactivity of such structures towards the formation of C-N, C-O, and C-S bonds under metal and oxidant-free conditions, presenting a library of functionalized derivatives (Organic & biomolecular chemistry, 2015).

Physical Properties Analysis

The physical properties of N-substituted methanesulfonamides, and related compounds, are influenced by their molecular structure, which dictates solubility, melting points, and thermal behavior. Studies on zinc methanesulfonate complexes with various ligands have provided insights into their thermal stability, decomposition patterns, and the role of sulfonamide moieties in determining the physical properties of these complexes (Silveira et al., 2004).

Chemical Properties Analysis

The chemical properties of such compounds are characterized by their reactivity, stability, and interaction with various reagents. The synthesis of N-substituted methanesulfonamides often explores their potential as ligands for metal coordination, highlighting the versatility and reactivity of the sulfonamide group in forming stable complexes with different metals. This underlines the importance of the sulfonamide functionality in determining the chemical behavior of these compounds (Dodoff et al., 2004).

Wissenschaftliche Forschungsanwendungen

Novel Synthesis Methods

Recent studies have emphasized innovative synthesis techniques for compounds similar to N-[(3S*,4R*)-1-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-4-isopropyl-3-pyrrolidinyl]methanesulfonamide. For instance, Patel et al. (2016) introduced a metal-free approach for C-C bond formation involving imidazo[2,1-b]thiazoles, demonstrating the potential for efficient and environmentally friendly synthesis methods Patel et al., 2016.

Antimicrobial and Anticancer Activities

Research has also explored the antimicrobial and anticancer properties of compounds structurally related to N-[(3S*,4R*)-1-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-4-isopropyl-3-pyrrolidinyl]methanesulfonamide. Premakumari et al. (2014) synthesized amido sulfonamido methane linked bis heterocycles, including bis-oxazoles, thiazoles, and imidazoles, demonstrating significant antimicrobial and anticancer activities Premakumari et al., 2014.

Catalysis and Material Science Applications

Further studies have delved into the catalytic applications of related compounds. For example, Mouradzadegun et al. (2015) reported on the synthesis of N-fused imidazo[1,2-a]pyridine and imidazo[2,1-b]thiazol-quinoline derivatives using catalytic amounts of sulfamic acid-functionalized nanoparticles, showcasing the versatility of these compounds in facilitating chemical reactions under environmentally friendly conditions Mouradzadegun et al., 2015.

Advanced Synthesis of Heterocyclic Compounds

The field also investigates the synthesis of heterocyclic compounds, with research by Bashandy (2015) highlighting the synthesis of novel sulfonamides incorporating thiazole and imidazo[1,2-a]pyridine, among others, for anti-human liver cancer evaluation Bashandy, 2015.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[(3S,4R)-1-(imidazo[2,1-b][1,3]thiazole-6-carbonyl)-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O3S2/c1-9(2)10-6-18(7-11(10)16-23(3,20)21)13(19)12-8-17-4-5-22-14(17)15-12/h4-5,8-11,16H,6-7H2,1-3H3/t10-,11+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWQZCXMIKYWGRW-WDEREUQCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CN(CC1NS(=O)(=O)C)C(=O)C2=CN3C=CSC3=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1CN(C[C@H]1NS(=O)(=O)C)C(=O)C2=CN3C=CSC3=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3S*,4R*)-1-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-4-isopropyl-3-pyrrolidinyl]methanesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

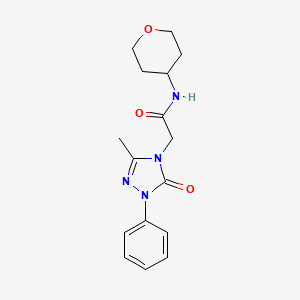

![(1S*,5R*)-6-methyl-3-[3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5567551.png)

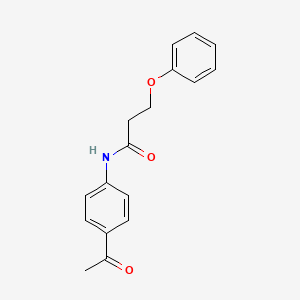

![4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5567584.png)

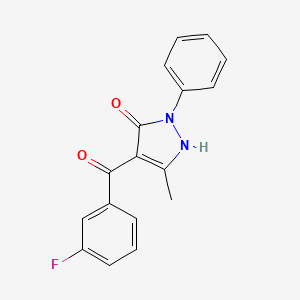

![4-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5567585.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5567593.png)

![(3S*,4R*)-3-(dimethylamino)-N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-propyl-1-pyrrolidinecarboxamide](/img/structure/B5567599.png)

![3-methyl-8-[(1-phenylcyclopentyl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5567611.png)

![N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5567615.png)

![4-methyl-N-[3-(2-methyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)-3-oxopropyl]benzamide](/img/structure/B5567621.png)

![methyl 3-{4-[(8-ethyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)methyl]-1H-pyrazol-1-yl}propanoate](/img/structure/B5567628.png)